4-(Benzothiazol-2-ylsulfanyl)-5-morpholin-4-yl-phthalonitrile
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Overview
Description
4-(1,3-Benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of 4-(1,3-benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide involves several steps. One common method includes the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of a catalyst such as L-proline . Another approach involves the reaction of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions .
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or acetone, and catalysts such as L-proline . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1,3-Benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide has several scientific research applications:
Medicinal Chemistry: Benzothiazole derivatives are known for their potential as anti-tubercular agents. They have shown inhibitory activity against Mycobacterium tuberculosis and are being studied for their potential as new anti-tubercular drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used in molecular docking studies to investigate protein-ligand interactions and identify potential inhibitors for various biological targets.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide involves its interaction with specific molecular targets. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction and thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar compounds to 4-(1,3-benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide include other benzothiazole derivatives such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: Known for its anticonvulsant activity.
Fluorinated (3-hydroxyphenyl) and (4-hydroxyphenyl) benzothiazoles: These derivatives have shown significant cytotoxic activity.
The uniqueness of 4-(1,3-benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14N4OS2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)-5-morpholin-4-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C19H14N4OS2/c20-11-13-9-16(23-5-7-24-8-6-23)18(10-14(13)12-21)26-19-22-15-3-1-2-4-17(15)25-19/h1-4,9-10H,5-8H2 |
InChI Key |
WNRGVLQJWBXNJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)C#N)C#N)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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